molecular formula C3HF7O B2428269 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane CAS No. 2356-62-9

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane

Cat. No. B2428269
CAS RN: 2356-62-9
M. Wt: 186.029
InChI Key: UDKWMTKIRQSDHF-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane is a trifluoromethyl compound . It is used as a propellant in aerosol cans and as a transfer agent in the production of polymers .


Molecular Structure Analysis

The molecular formula of this compound is C3HF7O . Its molecular weight is 186.0283 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of -15.2±35.0 °C at 760 mmHg, and a vapor pressure of 3004.9±0.0 mmHg at 25°C . Its enthalpy of vaporization is 22.7±3.0 kJ/mol, and it has a flash point of -51.3±21.8 °C . The compound has an index of refraction of 1.240 and a molar refractivity of 18.7±0.3 cm3 .

Scientific Research Applications

Metabolism in Rat and Human Liver Microsomes

The metabolism of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane, identified as a prospective chlorofluorocarbon alternative, has been studied in rat and human liver microsomes. The research showed that it is metabolized into various compounds including inorganic fluoride, trifluoroacetaldehyde hydrate, trifluoroacetic acid, and difluoroacetic acid. This metabolism process highlights its interaction with the liver enzymes, particularly P4502E1, which plays a significant role in humans and rats (Herbst et al., 1994).

Anesthesia Research

This compound, under the name Teflurane, has been investigated for its potential as a nonflammable anesthetic agent. The study evaluated its physical characteristics like boiling point, specific gravity, and partition coefficients. This research provides insight into its applicability in medical anesthetics (Warner et al., 1967).

Radiation-Induced Hydrogen Fluoride Formation

The compound forms hydrogen fluoride when exposed to gamma rays in the gas phase. This reaction, indicative of its interaction with radiation, involves the formation of an intermediate semiion pair and demonstrates its potential application in radiation chemistry (Chu & Heckel, 1976).

Reactivity and Stability

The reactivity of this compound towards base attack, involving the generation and stability of tetrafluoroethyl and trifluorovinyl anions, has been studied. This provides a foundation for understanding its chemical stability and reactivity under different conditions, which is crucial for various industrial and laboratory applications (Burdon et al., 1999).

Catalytic Synthesis for CFC Replacement

Its role as a key intermediate in catalytically synthesizing Trifluoroethene, crucial for refrigeration applications as a CFC replacement, has been demonstrated. This application underlines its significance in environmental chemistry and industrial processes (Ohnishi et al., 1991).

Gas-phase Decomposition Analysis

Studies on the gas-phase decomposition of this compound provide insights into its thermal stability and decomposition pathways. This information is valuable in assessing its safety and behavior under high-temperature conditions (Pola, 1988).

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study its conformations and conformational equilibria. This application is pivotal in understanding its molecular structure and behavior in various chemical environments (Weigert & Roberts, 1968).

Solubility and Diffusivity in Ionic Liquids

The solubility and diffusivity of this compound in room-temperature ionic liquids highlight its interactions in non-conventional solvents. This research is essential for applications in green chemistry and separation processes (Shiflett et al., 2006).

Mechanism of Action

Target of Action

It’s known that this compound is used as an environmentally friendly solvent , suggesting that its targets could be various types of organic and inorganic substances.

Mode of Action

As a solvent, it likely interacts with its targets by dissolving or suspending them without causing a chemical reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane are not well-studied. As a volatile compound, it’s likely to have high absorption and distribution rates when inhaled. Its metabolism and excretion would depend on its chemical structure and the body’s ability to metabolize and eliminate fluorinated compounds .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a solvent, its primary effect would be to dissolve or suspend other substances. Any additional effects would depend on the nature of these substances and their interactions with cellular components .

Safety and Hazards

Specific safety and hazard information for 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane is not provided in the search results. As with all chemicals, appropriate safety precautions should be taken when handling this compound to prevent exposure and potential harm .

properties

IUPAC Name

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKWMTKIRQSDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3OCFHCF3, C3HF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946332
Record name 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2356-62-9
Record name 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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